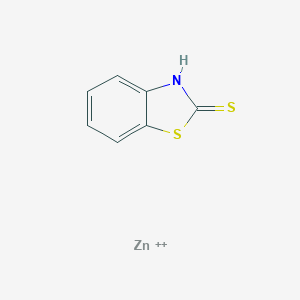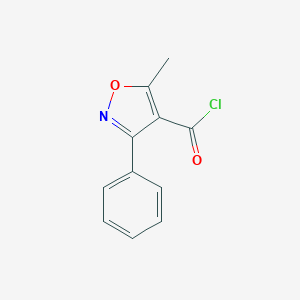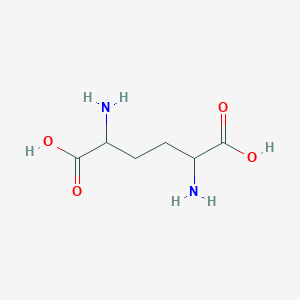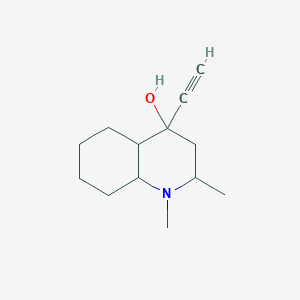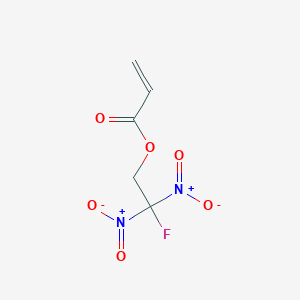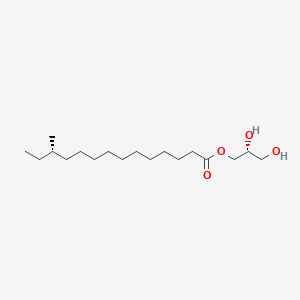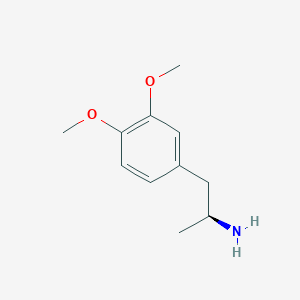![molecular formula C7H7N7O2 B093312 N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide CAS No. 16111-79-8](/img/structure/B93312.png)
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide is a complex organic compound with a unique structure that includes a pyrazolo-triazine core
Preparation Methods
The synthesis of N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide typically involves multiple steps. The starting materials often include pyrazole derivatives and triazine compounds. The reaction conditions may involve the use of solvents such as chloroform and reagents like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoyl chloride and nitrating agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its antimicrobial properties, particularly against pathogens like Neisseria gonorrhoeae . In medicine, it shows potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, leading to its effects. The exact pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins .
Comparison with Similar Compounds
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide is unique due to its specific pyrazolo-triazine core. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound distinct in its applications and properties.
Properties
CAS No. |
16111-79-8 |
|---|---|
Molecular Formula |
C7H7N7O2 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide |
InChI |
InChI=1S/C7H7N7O2/c8-6-5(7(16)13-9-3-15)12-11-4-1-2-10-14(4)6/h1-3H,8H2,(H,9,15)(H,13,16) |
InChI Key |
XNSHTOSUNFBYOQ-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
Canonical SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
Key on ui other cas no. |
16111-79-8 |
Synonyms |
N'-Formyl-4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


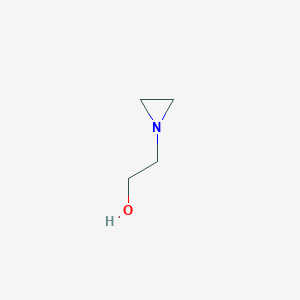
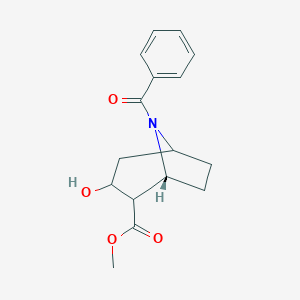
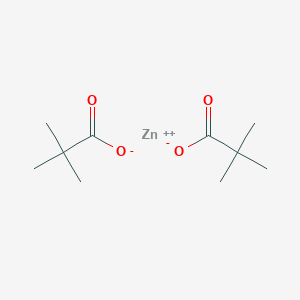
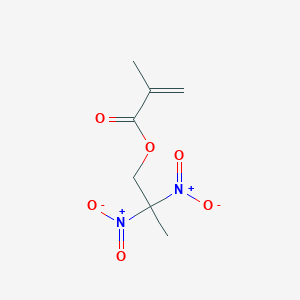
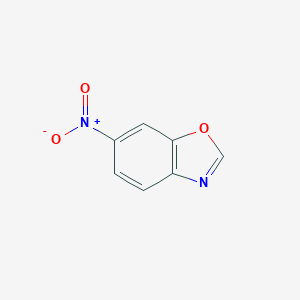
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
